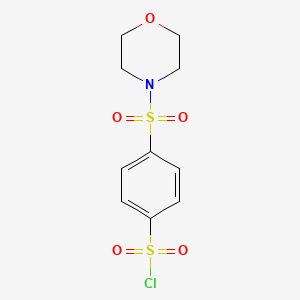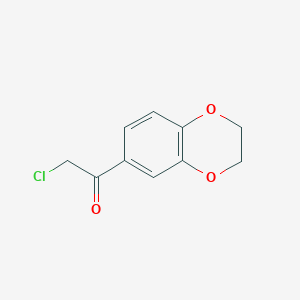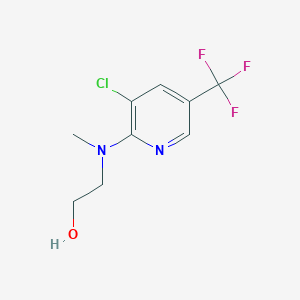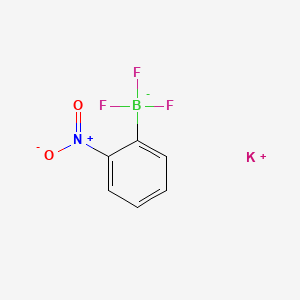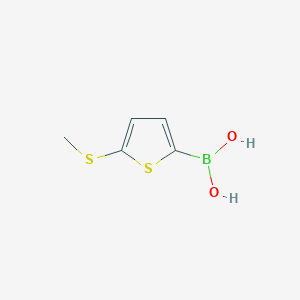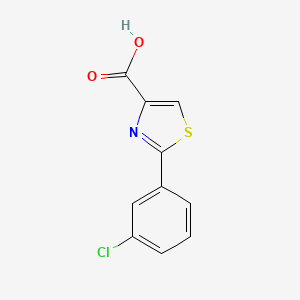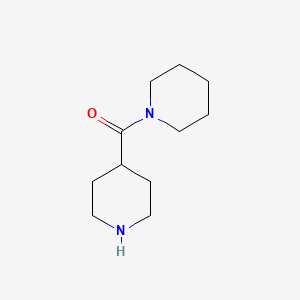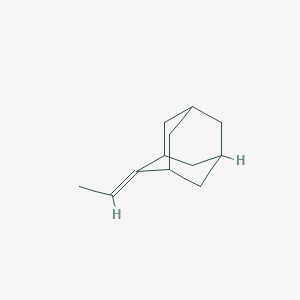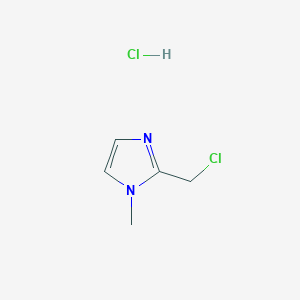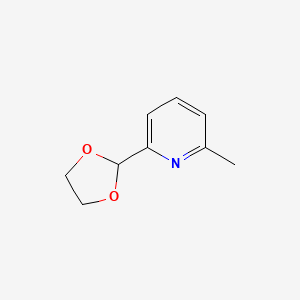
2-(1,3-Dioxolan-2-yl)-6-methylpyridine
概要
説明
Synthesis Analysis
While I couldn’t find the specific synthesis process for “2-(1,3-Dioxolan-2-yl)-6-methylpyridine”, the synthesis of similar compounds often involves the reaction of a 1,3-dioxolane with other reagents. For example, (1,3-dioxolan-2-yl)-methyltriphenylphosphonium bromide can be used for Wittig olefinations with the introduction of a 1,3-dioxolane moiety3.Molecular Structure Analysis
The 1,3-dioxolane group consists of a three-membered ring with two oxygen atoms and one carbon atom. The presence of this group can influence the physical and chemical properties of the compound, including its reactivity and polarity4.Chemical Reactions Analysis
Compounds containing the 1,3-dioxolane group can participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 2-(1,3-dioxolan-2-yl)acetic acid has a molecular weight of 132.12 and a melting point of 42-45°C1.科学的研究の応用
Chemical Synthesis and Complex Formation
2-(1,3-Dioxolan-2-yl)-6-methylpyridine and its derivatives have been explored in various chemical synthesis processes. A notable study involved the reduction of n-(1,3-dioxolan-2-yl)-1-methylpyridinium ions, leading to the formation of N-methylformylpiperidines. This process used deuterium oxide as a solvent and resulted in the isolation of a borane complex, which was further analyzed through X-ray studies (Rodríguez et al., 1989). Additionally, derivatives of 2-(1,3-dioxolan-2-yl)-6-methylpyridine have been synthesized and utilized in complex formation with metals, as demonstrated in the synthesis of terpyridyl derivatives, which act as bifunctional chelates (Sampath et al., 1999).
Polymer Research
This compound has also found applications in polymer research. A study focused on the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], showcasing the use of 2-(1,3-dioxolan-2-yl)-6-methylpyridine derivatives in polymer chemistry. This involved spectroscopic analysis and thermogravimetric studies to understand the polymer's behavior under various conditions (Coskun et al., 1998).
Synthesis of Nucleoside Analogs
Research has been conducted on the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, representing a novel class of compounds. These nucleoside analogs were synthesized using 2-methoxy-1,3-dioxolane and silylated bases, potentially offering new pathways for antiviral drug development (Bran̊alt et al., 1996).
Applications in Medicinal Chemistry
While avoiding specifics on drug use and side effects, it's worth noting that derivatives of 2-(1,3-dioxolan-2-yl)-6-methylpyridine have been investigated in the context of medicinal chemistry. For instance, they have been used in the synthesis of complex molecules with potential biological activities, as seen in the synthesis of lafutidine, a histamine H2-receptor antagonist (Feng & Chunxu, 2004).
Exploration in Organic Chemistry
This compound has been a subject of interest in organic chemistry for understanding reaction mechanisms and synthesis pathways. Studies involving the synthesis and reaction of polymethacrylate bearing cyclic carbonate moieties in the side chain, and the protection and polymerization of functional monomers are examples of such applications (Kihara & Endo, 1992); (Mori et al., 1994).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-((1,3-Dioxolan-2-yl)methyl)-1H-pyrazole-4-boronic acid pinacol ester is classified as a skin irritant and may cause respiratory irritation7.
将来の方向性
The future directions for research on compounds containing the 1,3-dioxolane group could include exploring their potential uses in various fields, such as medicine, agriculture, and materials science8.
Please note that this information is based on the general properties of compounds containing the 1,3-dioxolane group and may not apply specifically to “2-(1,3-Dioxolan-2-yl)-6-methylpyridine”. For more accurate information, further research and experimentation would be needed.
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLNLMMLCNZBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370198 | |
| Record name | 2-(1,3-dioxolan-2-yl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-6-methylpyridine | |
CAS RN |
92765-75-8 | |
| Record name | 2-(1,3-dioxolan-2-yl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

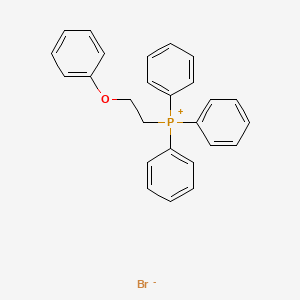
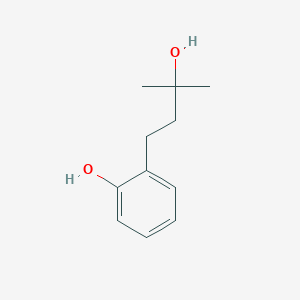
![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
